![molecular formula C18H19N3O6S B2971058 N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(4-sulfamoylphenethyl)oxalamide CAS No. 941962-76-1](/img/structure/B2971058.png)
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(4-sulfamoylphenethyl)oxalamide
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Description
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(4-sulfamoylphenethyl)oxalamide, also known as Compound 21, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Antibacterial Applications
Research has shown that compounds with sulfamoyl and oxalamide functionalities can have antibacterial properties. For example, the antibacterial activity of sulfamoxole, a compound with a sulfamoyl group, in combination with trimethoprim, has been documented in various bacterial infections including those of the gastrointestinal tract, skin, and gynecological adnexes (Etzel et al., 1976).
Enzyme Inhibition and Molecular Docking
Compounds with sulfamoyl groups have been investigated for their enzyme inhibitory activities, as seen in the synthesis and characterization of new Schiff bases derived from sulfamethoxazole. These compounds demonstrated inhibitory effects on several enzymes, including cholesterol esterase and tyrosinase, which were further explored through molecular docking studies (Alyar et al., 2019).
Anticancer and Antiviral Activities
Research into the development of novel compounds for therapeutic applications has led to the synthesis of derivatives with potential anticancer and antiviral activities. For instance, celecoxib derivatives have been evaluated for their anti-inflammatory, antioxidant, anticancer, and anti-HCV activities, showcasing the versatility of such compounds in drug discovery (Küçükgüzel et al., 2013).
Photodegradation Studies
Studies on the photodegradation of sulfamethoxazole, a compound with structural similarities, have identified several photoproducts, shedding light on the environmental fate and degradation pathways of such chemicals (Zhou & Moore, 1994).
properties
IUPAC Name |
N'-(1,3-benzodioxol-5-ylmethyl)-N-[2-(4-sulfamoylphenyl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O6S/c19-28(24,25)14-4-1-12(2-5-14)7-8-20-17(22)18(23)21-10-13-3-6-15-16(9-13)27-11-26-15/h1-6,9H,7-8,10-11H2,(H,20,22)(H,21,23)(H2,19,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBEOXIJTDJUFJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(4-sulfamoylphenethyl)oxalamide |
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